Ethanone, 1-[3-ethyl-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]-
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Overview
Description
1-(3-Ethyl-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethanone is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl and methyl group on the pyrazole ring, along with a nitrophenyl group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethyl-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethanone typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone. For instance, 3-ethyl-5-methyl-1-(4-nitrophenyl)-1H-pyrazole can be synthesized by reacting 4-nitrophenylhydrazine with 3-ethyl-2,4-pentanedione under acidic conditions.
Acylation: The resulting pyrazole is then subjected to acylation using ethanoyl chloride in the presence of a base such as pyridine to yield 1-(3-Ethyl-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethanone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethyl-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The ethanone moiety can undergo nucleophilic substitution reactions. For example, it can react with nucleophiles such as amines to form imines.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger heterocyclic systems.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Amines, bases like sodium hydride.
Condensation: Aldehydes or ketones, acidic or basic catalysts.
Major Products
Reduction: 1-(3-Ethyl-5-methyl-1-(4-aminophenyl)-1H-pyrazol-4-yl)ethanone.
Substitution: Corresponding imines or other substituted products.
Condensation: Larger heterocyclic compounds.
Scientific Research Applications
1-(3-Ethyl-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme activity or protein interactions.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Ethyl-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting or modulating its activity. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can interact with various biological targets through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
1-(3-Ethyl-5-methyl-1-(4-aminophenyl)-1H-pyrazol-4-yl)ethanone: This compound is similar but has an amino group instead of a nitro group.
1-(3-Ethyl-5-methyl-1-(4-chlorophenyl)-1H-pyrazol-4-yl)ethanone: This compound has a chlorophenyl group instead of a nitrophenyl group.
Uniqueness
1-(3-Ethyl-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethanone is unique due to the presence of the nitrophenyl group, which imparts specific electronic properties and reactivity. This makes it particularly useful in applications requiring electron transfer or specific interactions with biological targets.
Properties
CAS No. |
61261-80-1 |
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Molecular Formula |
C14H15N3O3 |
Molecular Weight |
273.29 g/mol |
IUPAC Name |
1-[3-ethyl-5-methyl-1-(4-nitrophenyl)pyrazol-4-yl]ethanone |
InChI |
InChI=1S/C14H15N3O3/c1-4-13-14(10(3)18)9(2)16(15-13)11-5-7-12(8-6-11)17(19)20/h5-8H,4H2,1-3H3 |
InChI Key |
ZVQOGROVVRXQJV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=C1C(=O)C)C)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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